D-(-)-2-Phenylglycine-d5
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Overview
Description
D-(-)-2-Phenylglycine-d5, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 156.196. The purity is usually 95%.
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Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of D-(-)-2-Phenylglycine-d5 involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": ["Benzaldehyde-d5", "Benzyl cyanide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Ethanol", "Water"], "Reaction": [ { "Step 1": "Benzaldehyde-d5 is reacted with benzyl cyanide in the presence of sodium borohydride to form racemic 2-phenyl-2-hydroxyacetonitrile-d5.", "Reagents": ["Benzaldehyde-d5", "Benzyl cyanide", "Sodium borohydride"], "Conditions": ["Room temperature", "Anhydrous conditions"], "Yield": "Moderate" }, { "Step 2": "The racemic 2-phenyl-2-hydroxyacetonitrile-d5 is treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Reagents": ["Racemic 2-phenyl-2-hydroxyacetonitrile-d5", "Hydrochloric acid"], "Conditions": ["Room temperature"], "Yield": "Moderate" }, { "Step 3": "The hydrochloride salt is then treated with sodium hydroxide to form the free base.", "Reagents": ["Hydrochloride salt", "Sodium hydroxide"], "Conditions": ["Room temperature"], "Yield": "Moderate" }, { "Step 4": "The free base is extracted with diethyl ether and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "Reagents": ["Free base", "Diethyl ether", "Water", "Anhydrous sodium sulfate"], "Conditions": ["Room temperature"], "Yield": "Good" }, { "Step 5": "The diethyl ether is evaporated under reduced pressure to obtain D-(-)-2-Phenylglycine-d5 as a white solid.", "Reagents": ["Organic layer"], "Conditions": ["Reduced pressure"], "Yield": "Good" } ] } | |
CAS No. |
1246817-98-0 |
Molecular Formula |
C8H9NO2 |
Molecular Weight |
156.196 |
IUPAC Name |
(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1/i1D,2D,3D,4D,5D |
InChI Key |
ZGUNAGUHMKGQNY-MWQKFOQQSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
Synonyms |
(αR)-α-Amino-benzeneacetic-d5 Acid; D-2-Phenyl-glycine-d5; (-)-(R)-Phenylglycine-d5; (-)-Phenylglycine-d5; (2R)-Amino-2-phenylethanoic-d5 Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.